Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-

Descripción

Propiedades

IUPAC Name |

2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2/c1-14(2,3)12(15(4,5)6)7(13)8(9,10)11/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZYHXKLKJRGJGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N(C(=O)C(F)(F)F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18F3NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066682 | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MP Biomedicals MSDS] | |

| Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15759 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21149-38-2 | |

| Record name | N,N-Bis(trimethylsilyl)trifluoroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21149-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021149382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl N-trimethylsilyltrifluoroacetimidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(TRIMETHYLSILYL)TRIFLUOROACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8NA426KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

The primary target of 2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide, also known as N,N-Bis(Trimethylsilyl)trifluoroacetamide or Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-, are hydroxyl groups present in various organic compounds.

Mode of Action

This compound acts as a silylating agent . It interacts with its targets (hydroxyl groups) by replacing the hydrogen atom of the hydroxyl group with a trimethylsilyl group. This process is known as trimethylsilylation . The resulting change is the conversion of hydroxyl groups to trimethylsilyl ether groups.

Biochemical Pathways

The biochemical pathway affected by this compound is the trimethylsilylation of organic compounds. This process increases the volatility of the compounds, making them suitable for analysis by gas chromatography and mass spectrometry.

Pharmacokinetics

Its properties such as boiling point (45-50 °c/14 mmhg) and density (0.969 g/mL at 25 °C) can impact its behavior in a laboratory setting.

Result of Action

The result of the action of 2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide is the formation of trimethylsilyl ethers from compounds containing hydroxyl groups. This transformation increases the volatility of the compounds, facilitating their analysis by gas chromatography and mass spectrometry.

Análisis Bioquímico

Biochemical Properties

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- plays a significant role in biochemical reactions, primarily as a silylating agent. It interacts with hydroxyl, carboxyl, and amino groups in biomolecules, converting them into their corresponding trimethylsilyl derivatives. This interaction is essential for enhancing the volatility and stability of these biomolecules, making them suitable for analysis by techniques such as GC-MS. The compound is known to react with various enzymes, proteins, and other biomolecules, facilitating their detection and quantification in complex biological samples.

Cellular Effects

The effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- on cells and cellular processes are primarily related to its role in biochemical analysis rather than direct biological activity. Its use in derivatization can influence cell function by enabling the detailed study of cellular metabolites and signaling molecules. By converting these molecules into more detectable forms, Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- aids in understanding cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- exerts its effects through the formation of trimethylsilyl derivatives. This process involves the binding of the compound to hydroxyl, carboxyl, and amino groups in biomolecules, resulting in the formation of more volatile and stable derivatives. This silylation reaction is crucial for the analysis of various biomolecules, as it enhances their detectability and stability in analytical techniques such as GC-MS.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- can change over time due to its stability and degradation properties. The compound is known to be sensitive to traces of water and alcohols, which can lead to its degradation and reduced effectiveness as a silylating agent. Long-term studies have shown that the stability of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is crucial for maintaining its efficacy in biochemical analyses.

Dosage Effects in Animal Models

The effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- in animal models are not well-documented, as its primary use is in biochemical analysis rather than direct biological applications. It is essential to consider the potential toxic or adverse effects at high doses, as with any chemical reagent. Studies on dosage effects would need to focus on the threshold levels at which the compound remains effective without causing harm.

Metabolic Pathways

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is involved in metabolic pathways related to its role as a silylating agent. It interacts with enzymes and cofactors that facilitate the conversion of hydroxyl, carboxyl, and amino groups into their corresponding trimethylsilyl derivatives. This interaction is crucial for the analysis of metabolic flux and metabolite levels in various biological samples.

Transport and Distribution

The transport and distribution of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- within cells and tissues are primarily related to its use in biochemical analysis. The compound is typically introduced into biological samples to facilitate the derivatization of biomolecules, enhancing their detectability and stability. Its interaction with transporters and binding proteins can influence its localization and accumulation within cells.

Subcellular Localization

The subcellular localization of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is determined by its interaction with specific targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its silylating effects. Understanding the subcellular localization of this compound is crucial for optimizing its use in biochemical analyses.

Actividad Biológica

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- (CAS No. 2114215) is a fluorinated acetamide derivative that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This compound is characterized by the presence of two trimethylsilyl groups and a trifluoroacetamide moiety, which contribute to its stability and reactivity. Understanding its biological activity is crucial for potential applications in medicinal chemistry and material science.

Chemical Structure and Properties

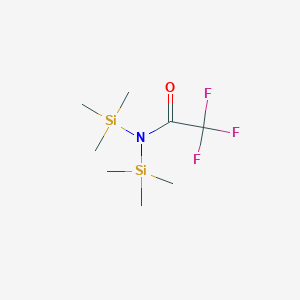

The molecular structure of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- can be represented as follows:

- Molecular Formula : C8H14F3NOSi2

- Molecular Weight : 239.36 g/mol

- IUPAC Name : N,N-bis(trimethylsilyl)-2,2,2-trifluoroacetamide

The presence of fluorine atoms enhances the lipophilicity of the compound, potentially influencing its interaction with biological membranes and targets.

Antimicrobial Properties

Research has indicated that Acetamide derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds containing trifluoromethyl groups can enhance the efficacy against certain bacterial strains. For instance:

- Case Study : A study published in Antimicrobial Agents and Chemotherapy demonstrated that similar trifluorinated compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Cytotoxicity and Cancer Research

Preliminary investigations into the cytotoxic effects of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- have revealed promising results:

- Cell Line Studies : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits dose-dependent cytotoxicity. The mechanism appears to involve apoptosis induction through mitochondrial pathways .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Apoptosis |

| MCF-7 | 30 | Apoptosis |

Endocrine Disruption Potential

Given the structural characteristics of Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)-, there are concerns regarding its potential endocrine-disrupting effects. Research conducted by the Pharos project suggests that fluorinated compounds may interact with hormone receptors .

The biological activity of Acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.

- Membrane Interaction : The lipophilic nature due to trimethylsilyl groups allows for better membrane penetration, facilitating interactions with intracellular targets.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. Toxicological data indicate that high doses of fluorinated acetamides can lead to adverse effects in animal models. It is essential to evaluate the therapeutic index before considering clinical applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Acetamide, 2,2,2-trifluoro-N,N-bis(trimethylsilyl)- is utilized in various scientific fields due to its unique chemical properties. Its applications include:

Gas Chromatography and Mass Spectrometry

- This compound serves as a derivatization reagent for enhancing the volatility and detectability of polar compounds in gas chromatography (GC) and mass spectrometry (MS). It is particularly effective in analyzing phenolic acids in fruits and other biological samples .

Organic Synthesis

- Acetamide acts as a silylation agent that facilitates the transformation of alcohols, acids, and amines into their corresponding trimethylsilyl derivatives. This conversion increases the stability and volatility of these compounds, making them more amenable to analysis .

Synthesis of Bioactive Compounds

- The compound has been employed in the synthesis of various bioactive molecules. For instance, it can react with aldehydes to produce N-formyl-O-trimethylsilyl-N,O-acetals, which are important intermediates in pharmaceutical development .

Antimicrobial Activity

- Research indicates that derivatives synthesized from acetamide exhibit antimicrobial properties. These compounds have shown significant inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Case Study 1: Derivatization for Mass Spectrometry

A study demonstrated the effectiveness of acetamide as a derivatizing agent for the analysis of phenolic compounds in fruit extracts. The derivatization improved detection limits and resolution in GC-MS analysis, allowing for accurate quantification of phenolic content .

Case Study 2: Synthesis of Antimicrobial Agents

In a series of experiments, derivatives synthesized from acetamide were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting the compound's potential as a precursor for new antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Gas Chromatography | Derivatization reagent for polar compounds | Analysis of phenolic acids |

| Organic Synthesis | Silylation agent for alcohols, acids, and amines | Preparation of trimethylsilyl derivatives |

| Synthesis of Bioactive Compounds | Formation of N-formyl-O-trimethylsilyl-N,O-acetals | Development of pharmaceutical intermediates |

| Antimicrobial Activity | Synthesis of antimicrobial derivatives | Inhibition studies against bacterial strains |

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,2,2-Trifluoro-N,N-bis(trimethylsilyl)acetamide

- CAS Registry Number : 21149-38-2

- Molecular Formula: C₈H₁₈F₃NOSi₂

- Molecular Weight : 257.4 g/mol

- Synonyms: BSTFA, N,N-Bis(trimethylsilyl)-2,2,2-trifluoroacetamide .

Physical and Chemical Properties :

- Appearance : Clear, colorless to yellowish liquid .

- Density : ~0.98 g/cm³ .

- Boiling Point : 145°C .

- Melting Point : -10°C .

- Purity : ≥98% (GC-grade) .

Primary Applications :

BSTFA is a widely used silylation agent in gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) for derivatizing hydroxyl, amine, and carboxyl groups. It enhances volatility and thermal stability of analytes, enabling efficient separation and detection of compounds such as lysergamides , sterols , and organic acids .

Comparison with Similar Silylation Agents

Structural and Functional Features

Key Structural Differences :

- BSTFA contains two trimethylsilyl groups and a trifluoroacetyl moiety, enhancing electrophilicity for rapid silylation .

- MTBSTFA substitutes one trimethylsilyl group with a bulkier tert-butyldimethylsilyl group, improving derivative stability but requiring longer reaction times .

- DEHS-BSTFA incorporates diethylhydrogensilyl groups, enabling dual derivatization mechanisms .

Reactivity and Efficiency

Findings :

Métodos De Preparación

Solvent Selection

Catalyst Design

Q & A

Q. What spectral interpretation challenges arise in its <sup>1</sup>H and <sup>13</sup>C NMR analysis?

- Methodology : The compound’s symmetry (two trimethylsilyl groups) results in simplified <sup>1</sup>H NMR spectra (singlet for Si–CH3 at δ 0.1–0.3 ppm). <sup>13</sup>C NMR shows distinct signals for carbonyl (δ ~160 ppm) and CF3 (δ ~120 ppm, quartets in <sup>19</sup>F-coupled spectra) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.